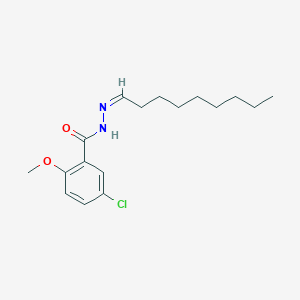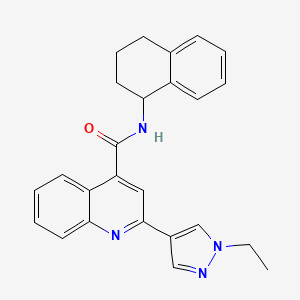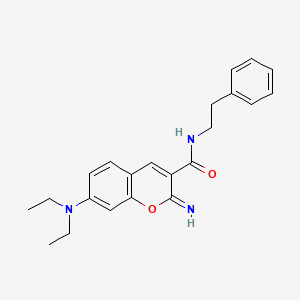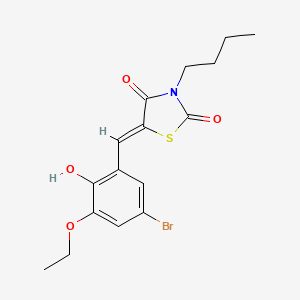
5-chloro-2-methoxy-N'-nonylidenebenzohydrazide
Übersicht
Beschreibung
5-chloro-2-methoxy-N'-nonylidenebenzohydrazide, also known as CMNBH, is a synthetic compound that belongs to the class of hydrazones. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N'-nonylidenebenzohydrazide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N'-nonylidenebenzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes or metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, this compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes or metabolic pathways. However, the effects of this compound on normal cells and tissues are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methoxy-N'-nonylidenebenzohydrazide has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and broad range of potential applications. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the appropriate concentration and duration of exposure in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-methoxy-N'-nonylidenebenzohydrazide, including its potential use as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Further studies are needed to elucidate its mechanism of action, as well as its effects on normal cells and tissues. Additionally, the development of new synthetic methods and derivatives of this compound may lead to improved efficacy and reduced toxicity. Finally, the use of this compound as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes may also be an area of future research.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[(Z)-nonylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-4-5-6-7-8-9-12-19-20-17(21)15-13-14(18)10-11-16(15)22-2/h10-13H,3-9H2,1-2H3,(H,20,21)/b19-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBYDPRMLYVXIN-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=NNC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=N\NC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4745464.png)
![N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4745468.png)
![1-benzoyl-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4745469.png)
![methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745473.png)
![3-cyclohexyl-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745474.png)
![[1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4745479.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4745485.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4745497.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4745514.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4745516.png)
![3-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4745522.png)
